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Compound of Interest

Compound Name: N-Cyclohexyl-1,3-propanediamine

Cat. No.: B145808 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the ¹H

and ¹³C NMR Spectral Features of N-Cyclohexyl-1,3-propanediamine and its Structural

Analogs.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for N-Cyclohexyl-1,3-propanediamine, a versatile diamine

building block in medicinal chemistry and materials science. To offer a clearer understanding of

its spectral characteristics, this guide contrasts its NMR data with those of its constituent

fragments, cyclohexylamine and 1,3-diaminopropane, as well as the more complex analogs, N-

propyl-1,3-propanediamine and N-isopropylcyclohexylamine. The data presented herein,

including predicted values for the target molecule, serves as a valuable resource for the

identification, characterization, and quality control of these compounds in a research and

development setting.

Data Presentation: Tabulated NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for N-Cyclohexyl-1,3-
propanediamine and its selected alternatives. The data for N-Cyclohexyl-1,3-
propanediamine is predicted, while the data for the other compounds is based on

experimental values.

Table 1: ¹H NMR Chemical Shift (δ) Data (ppm)
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Compound Functional Group
Chemical Shift (δ)
ppm

Multiplicity

N-Cyclohexyl-1,3-

propanediamine

(Predicted)

-CH- (cyclohexyl) 2.45 m

-CH₂- (cyclohexyl,

adjacent to NH)
1.95, 1.20 m

-CH₂- (cyclohexyl) 1.75, 1.60, 1.30, 1.10 m

-NH- (broad) s

-NH₂ (broad) s

-CH₂- (propyl,

adjacent to -NH-)
2.60 t

-CH₂- (propyl, central) 1.65 p

-CH₂- (propyl,

adjacent to -NH₂)
2.75 t

Cyclohexylamine -CH- 2.48 tt

-CH₂- (axial) 1.59, 1.49, 1.09 m

-CH₂- (equatorial) 1.80, 1.68, 1.20 m

-NH₂ 1.12 s

1,3-Diaminopropane -CH₂- (terminal) 2.74 t

-CH₂- (central) 1.59 p

-NH₂ 1.26 s

N-propyl-1,3-

propanediamine

-CH₂- (propyl,

adjacent to NH₂)
2.70 t

-CH₂- (propyl, central) 1.60 p

-CH₂- (propyl,

adjacent to NH)
2.55 t
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-CH₂- (N-propyl) 2.45 t

-CH₂- (N-propyl,

middle)
1.45 sextet

-CH₃ (N-propyl) 0.90 t

N-

isopropylcyclohexylam

ine

-CH- (cyclohexyl) 2.40 m

-CH- (isopropyl) 2.80 septet

-CH₂- (cyclohexyl) 1.90-1.00 m

-CH₃ (isopropyl) 1.05 d

Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm)
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Compound Carbon Atom Chemical Shift (δ) ppm

N-Cyclohexyl-1,3-

propanediamine (Predicted)
C1' (CH-N) 57.0

C2', C6' (CH₂) 33.5

C3', C5' (CH₂) 25.0

C4' (CH₂) 26.0

C1 (CH₂-N) 48.0

C2 (CH₂) 32.0

C3 (CH₂-N) 40.0

Cyclohexylamine C1 (CH-N) 51.1

C2, C6 36.9

C3, C5 25.5

C4 25.0

1,3-Diaminopropane C1, C3 (CH₂-N) 40.2

C2 (CH₂) 34.0

N-propyl-1,3-propanediamine C1 (CH₂-N) 49.3

C2 (CH₂) 33.8

C3 (CH₂-N) 42.1

C1' (N-propyl) 51.5

C2' (N-propyl) 23.2

C3' (N-propyl) 11.8

N-isopropylcyclohexylamine C1' (CH-N) 54.0

C2', C6' (CH₂) 34.0

C3', C5' (CH₂) 25.2

C4' (CH₂) 26.2
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C1 (CH-N, isopropyl) 48.5

C2 (CH₃, isopropyl) 23.0

Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for data

reproducibility and comparison.

Sample Preparation:

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent

solubilizing properties for amines. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) can also

be used, particularly for hydrochloride salts or to observe the exchange of labile amine

protons.

Concentration: Prepare a solution of the analyte at a concentration of 5-25 mg in 0.5-0.7 mL

of the chosen deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm. For aqueous solvents, a water-

soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or 4,4-

dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.

NMR Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

signal dispersion and resolution.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise

ratio.
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Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Spectral Width: A spectral width of 0 to 220 ppm is standard.

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to

the low natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Mandatory Visualization
To aid in the assignment of the NMR signals of N-Cyclohexyl-1,3-propanediamine, the

following molecular structure with atom numbering is provided.

Cyclohexyl Ring

Propanediamine Chain

NH NH2

Click to download full resolution via product page

Caption: Molecular structure of N-Cyclohexyl-1,3-propanediamine with atom numbering for

NMR signal assignment.

This guide provides a foundational dataset and standardized protocol for the NMR analysis of

N-Cyclohexyl-1,3-propanediamine. By comparing its spectral features to those of its

structural components and related analogs, researchers can gain a more nuanced
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understanding of its chemical environment, facilitating its application in various scientific

endeavors. It is important to note that the provided data for the target compound is based on

prediction and should be confirmed with experimental data when available.

To cite this document: BenchChem. [Comparative NMR Analysis of N-Cyclohexyl-1,3-
propanediamine and Related Structures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145808#1h-nmr-and-13c-nmr-analysis-of-n-
cyclohexyl-1-3-propanediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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